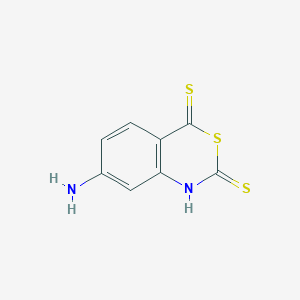
7-amino-1H-3,1-benzothiazine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-1H-3,1-benzothiazine-2,4-dithione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of an amino group at the 7th position and two sulfur atoms at the 2nd and 4th positions, forming a dithione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-3,1-benzothiazine-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and an amine, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of benzothiazine derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and standard organic synthesis techniques to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-1H-3,1-benzothiazine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione moiety to dithiol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-amino-1H-3,1-benzothiazine-2,4-dithione has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Industry: Its chemical properties make it useful in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-amino-1H-3,1-benzothiazine-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its dithione moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4H-3,1-benzothiazin-4-one: Similar in structure but with an oxygen atom replacing one of the sulfur atoms.
7-amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione: Shares the dithione moiety but differs in the ring structure.
Uniqueness
7-amino-1H-3,1-benzothiazine-2,4-dithione is unique due to its specific arrangement of sulfur atoms and the presence of an amino group at the 7th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
851330-18-2 |
|---|---|
Fórmula molecular |
C8H6N2S3 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
7-amino-1H-3,1-benzothiazine-2,4-dithione |
InChI |
InChI=1S/C8H6N2S3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12) |
Clave InChI |
JNDMTKGKDICUEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)NC(=S)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
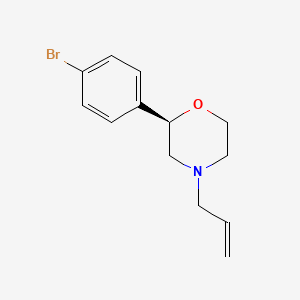
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
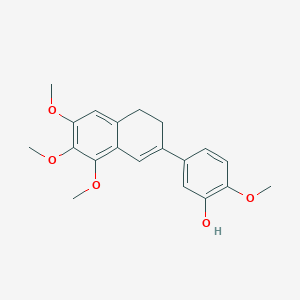
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
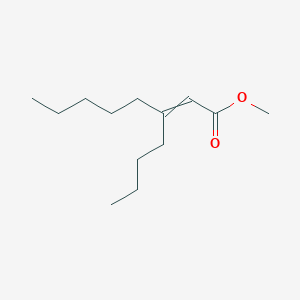
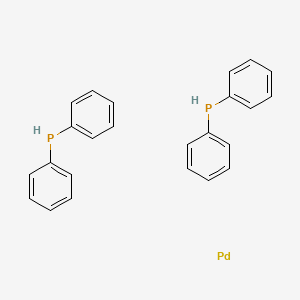
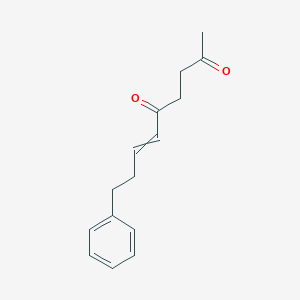
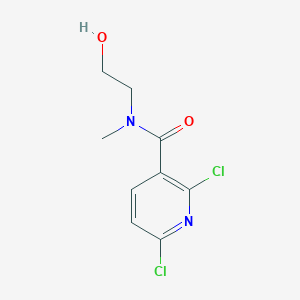
![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
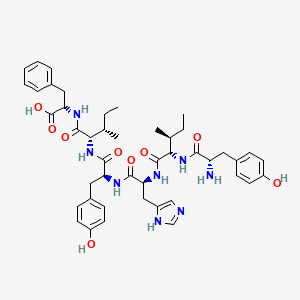
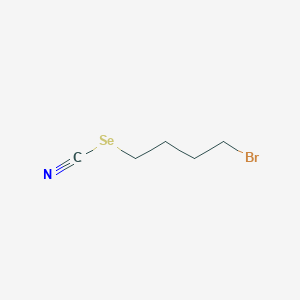
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
